Bisphenol C
Overview
Description
MMV665949 is a compound identified as part of the Malaria Box, a collection of 400 active antimalarial compounds assembled by the Medicines for Malaria Venture. This compound has shown significant potency against laboratory strains of Plasmodium falciparum, the parasite responsible for malaria .
Scientific Research Applications
MMV665949 has been extensively studied for its antimalarial properties. It has shown high potency against laboratory strains of Plasmodium falciparum, making it a promising candidate for the development of new antimalarial drugs. Additionally, MMV665949 has been used in research to understand the mechanisms of drug resistance in malaria parasites and to identify potential molecular targets for new therapeutic interventions .
Mechanism of Action
Target of Action
Bisphenol C (BPC), also known as Dihydroxymethoxychlor olefin or 4,4’-(2,2-dichloroethene-1,1-diyl)diphenol, primarily targets estrogen receptors (ERs). These receptors are crucial for regulating various physiological processes, including reproductive functions, development, and metabolism .
Mode of Action
BPC acts as a partial agonist of estrogen receptors. It binds to the N-terminal activation function 1 (AF-1) of ERs, which leads to partial activation of these receptors. Unlike other bisphenols, BPC exhibits a unique binding orientation that results in antagonistic effects on the C-terminal activation function 2 (AF-2) of ERs . This dual action can modulate the receptor’s activity differently compared to natural estrogens like 17-β estradiol.
Biochemical Pathways
The interaction of BPC with estrogen receptors affects several downstream pathways. These include the regulation of gene expression involved in cell proliferation, differentiation, and apoptosis. The partial agonistic and antagonistic actions of BPC can lead to altered transcriptional activity of estrogen-responsive genes, impacting various cellular processes .
Pharmacokinetics
The pharmacokinetics of BPC involve its absorption, distribution, metabolism, and excretion (ADME). BPC is absorbed into the bloodstream and distributed to various tissues. It undergoes metabolism primarily through glucuronidation, converting it into more hydrophilic molecules that are excreted in the urine . This metabolic pathway significantly influences its bioavailability and duration of action in the body.
Result of Action
At the molecular level, BPC’s interaction with estrogen receptors can lead to changes in gene expression, affecting cellular functions such as growth and differentiation. At the cellular level, these changes can result in altered cell proliferation rates, potentially influencing tissue development and homeostasis .
Action Environment
Environmental factors, such as temperature, pH, and the presence of other chemicals, can influence the stability and efficacy of BPC. For instance, higher temperatures might increase the rate of BPC degradation, while varying pH levels can affect its solubility and interaction with receptors. Additionally, the presence of other endocrine-disrupting chemicals can lead to synergistic or antagonistic effects, modifying BPC’s overall impact .
: Structural and mechanistic insights into bisphenols action : Overview of the Mechanisms of Action of Selected Bisphenols
Safety and Hazards
Due to their hazardous properties, the use of some bisphenols, including Bisphenol C, has been limited or is being limited in the EU to protect people’s health and the environment . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
While there is a wealth of information available on Bisphenol A, there is a need for more research on Bisphenol C and other bisphenols. Future investigations could focus on the central nervous system to address neurotoxicity, behavioral assays that assess the effects of this compound on anxiolytic, social, and fear-related behaviors, and studies that broaden understanding of the effects of this compound .
Biochemical Analysis
Biochemical Properties
Bisphenol C has been found to interact with various enzymes, proteins, and other biomolecules. It acts as a bifunctional ERα-agonist and ERβ-antagonist . This means that this compound can bind to both ERα and ERβ receptors, activating the former while inhibiting the latter .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to be fully active for ERα but inactive for ERβ . This differential activity can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to ERα and ERβ receptors, activating ERα while inhibiting ERβ . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Chemical Reactions Analysis
MMV665949 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
MMV665949 is unique in its mechanism of action compared to other antimalarial compounds. Similar compounds include:
Cipargamin: Another PfATP4 inhibitor with a similar mechanism of action.
(+)-SJ733: A compound that also targets PfATP4 but has different structural features.
MMV006656: Another compound from the Malaria Box with similar antimalarial properties but different chemical structure
These compounds share the common feature of targeting the PfATP4 pump, but they differ in their chemical structures and specific interactions with the target protein.
Properties
IUPAC Name |
4-[2,2-dichloro-1-(4-hydroxyphenyl)ethenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEYKIWAZBBXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022485 | |
Record name | Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14868-03-2 | |
Record name | 1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14868-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014868032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(2,2-dichloroethenylidene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(dichlorovinylidene)diphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-BIS(4-HYDROXYPHENYL)-2,2-DICHLOROETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4668GRX7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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